molecular formula C17H15N3 B5524261 2-Amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile

2-Amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile

Cat. No.: B5524261
M. Wt: 261.32 g/mol
InChI Key: JPWZQPMQUSGLCA-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and two nitrile groups attached to a cyclohexa-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile typically involves the use of cyclopropenes as C4 units. One efficient method described involves the cleavage of the C=C bond of enaminones with cyclopropenes in the presence of a rhodium catalyst . The reaction conditions are mild, including low catalyst loading, ambient temperature, and a neutral reaction solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in more saturated compounds.

Scientific Research Applications

2-Amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexa-1,3-diene derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 2-Amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties that may not be present in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c18-9-15-13(11-4-2-1-3-5-11)8-14(12-6-7-12)16(10-19)17(15)20/h1-5,12-13H,6-8,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWZQPMQUSGLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=C(C(C2)C3=CC=CC=C3)C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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